1-(1-Cyclopropylethyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropylethyl)cyclopropan-1-amine is an organic compound with the molecular formula C8H15N. It features a cyclopropane ring substituted with a cyclopropylethyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with ammonia or an amine under suitable conditions. Another approach involves the use of cyclopropylcarbinol derivatives, which are converted to the desired amine through a series of steps including oxidation and reductive amination .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropylethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include substituted cyclopropylamines, imines, nitriles, and various cyclopropane derivatives .
Scientific Research Applications
1-(1-Cyclopropylethyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropylethyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique cyclopropane ring structure allows it to fit into specific binding sites, thereby exerting its effects .
Comparison with Similar Compounds
Cyclopropylamine: A simpler analog with a single cyclopropane ring and an amine group.
Cyclopropylmethylamine: Similar structure but with a methyl group attached to the cyclopropane ring.
Cyclopropylcarbinol: Contains a hydroxyl group instead of an amine group.
Uniqueness: 1-(1-Cyclopropylethyl)cyclopropan-1-amine is unique due to its dual cyclopropane rings and the presence of an amine group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1-(1-cyclopropylethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H15N/c1-6(7-2-3-7)8(9)4-5-8/h6-7H,2-5,9H2,1H3 |
InChI Key |
ASIOYFMDJXYWQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.